molecular formula C8H24Cl3N3O2 B12301848 2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride

Cat. No.: B12301848
M. Wt: 300.7 g/mol
InChI Key: JIQKWNMMPCKXSZ-UHFFFAOYSA-N
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Description

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine is unique due to its specific structural features and the presence of the pyrrolo[1,2-a]pyrazine core

Properties

Molecular Formula

C8H24Cl3N3O2

Molecular Weight

300.7 g/mol

IUPAC Name

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride

InChI

InChI=1S/C8H17N3.3ClH.2H2O/c1-10-2-3-11-5-7(9)4-8(11)6-10;;;;;/h7-8H,2-6,9H2,1H3;3*1H;2*1H2

InChI Key

JIQKWNMMPCKXSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2CC(CC2C1)N.O.O.Cl.Cl.Cl

Origin of Product

United States

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